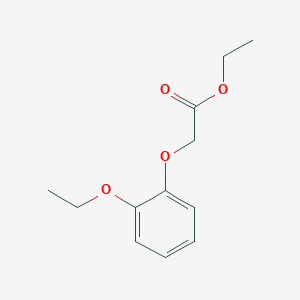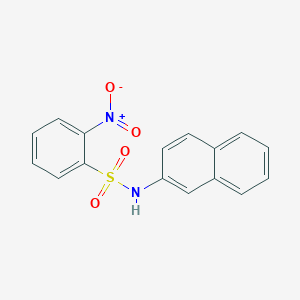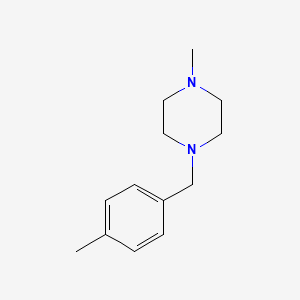![molecular formula C17H16ClNO4 B5779496 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, also known as CNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNEB is a member of the nitrobenzene family and has been shown to possess unique properties that make it a valuable tool in various areas of research.
Mecanismo De Acción
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene reacts with ROS through a process known as nucleophilic substitution. The nitro group in 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene acts as a leaving group, and the resulting intermediate undergoes a series of reactions that ultimately lead to the formation of a fluorescent product.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have minimal effects on cellular viability and metabolism, making it an ideal tool for studying ROS in living cells. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have low toxicity in animal models, further highlighting its potential as a safe and effective research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its high selectivity for ROS, allowing for accurate detection and quantification of these molecules in complex biological systems. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene. One area of interest is the development of new fluorescent probes based on the structure of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, with improved properties such as higher quantum yields and increased selectivity for specific ROS. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene may have potential applications in the development of new therapies for diseases characterized by high levels of ROS, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanisms underlying the interaction between 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene and ROS, as well as the potential effects of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene on cellular signaling pathways.
Métodos De Síntesis
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl alcohol with ethyl bromide, followed by the reaction of the resulting compound with 2-nitrovinylbenzene. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to selectively react with ROS, producing a fluorescent signal that can be easily detected and quantified.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-17-11-13(9-10-19(20)21)7-8-16(17)23-12-14-5-3-4-6-15(14)18/h3-11H,2,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWYPWHZBSKXBF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)



![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)


![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
